(5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone is a complex organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Methylation: The attachment of a methyl group to the phenyl ring.
Piperazine Introduction: The incorporation of the piperazine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of oxygen or the addition of hydrogen.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups to the phenyl ring or piperazine moiety.
Scientific Research Applications
(5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Material Science: It is explored for its properties in the development of advanced materials, such as polymers and nanomaterials.
Industry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanol
- (5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)ethanone
- (5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)propanone
Uniqueness
Compared to similar compounds, (5-Bromo-2-fluoro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety
Properties
IUPAC Name |
(5-bromo-2-fluoro-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFN2O/c1-9-7-12(15)10(8-11(9)14)13(18)17-5-3-16(2)4-6-17/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIDDGYHCIVLLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C(=O)N2CCN(CC2)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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